molecular formula C13H19N B13275697 N-cyclopentyl-3-ethylaniline

N-cyclopentyl-3-ethylaniline

Cat. No.: B13275697
M. Wt: 189.30 g/mol
InChI Key: GGQHHBLMGKLZBA-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-ethylaniline is an organic compound with the molecular formula C13H19N It is a derivative of aniline, where the amino group is substituted with a cyclopentyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentyl-3-ethylaniline can be synthesized through several methods. One common approach involves the reaction of cyclopentylamine with 3-ethylbenzaldehyde under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Another method involves the alkylation of 3-ethylaniline with cyclopentyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination or alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinones, nitroso derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

N-cyclopentyl-3-ethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-ethylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-methylaniline
  • N-cyclopentyl-3-propylaniline
  • N-cyclopentyl-3-butylaniline

Comparison

N-cyclopentyl-3-ethylaniline is unique due to the presence of both cyclopentyl and ethyl groups, which confer distinct steric and electronic properties. Compared to its analogs, such as N-cyclopentyl-3-methylaniline or N-cyclopentyl-3-propylaniline, it may exhibit different reactivity and biological activity due to variations in molecular size and shape.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-cyclopentyl-3-ethylaniline

InChI

InChI=1S/C13H19N/c1-2-11-6-5-9-13(10-11)14-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8H2,1H3

InChI Key

GGQHHBLMGKLZBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC2CCCC2

Origin of Product

United States

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